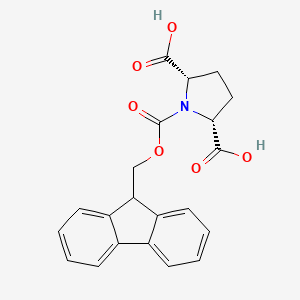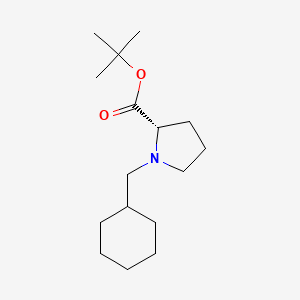
tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of tert-butyl (tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate is not fully understood. However, it is believed to function as a chiral auxiliary in various chemical reactions, allowing for the selective synthesis of chiral compounds. It may also act as a ligand in catalytic reactions, facilitating the formation of specific chemical bonds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of tert-butyl (tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate. However, it is believed to be relatively non-toxic and has low environmental impact.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl (tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize, has high purity, and is stable under a range of conditions. However, its use may be limited by its high cost and limited availability.
Zukünftige Richtungen
There are several potential future directions for research on tert-butyl (tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate. These include further studies on its potential applications as a chiral building block in the synthesis of biologically active compounds, as well as its use as a ligand in catalytic reactions. Additionally, research could focus on developing more cost-effective and environmentally friendly synthesis methods for this compound.
Synthesemethoden
Tert-butyl (tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate can be synthesized through a multistep reaction process involving the use of various reagents and solvents. The synthesis method involves the condensation of tert-butyl 2-oxocyclohexanecarboxylate with (S)-proline in the presence of a base catalyst, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the esterification of the resulting carboxylic acid with tert-butyl alcohol.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate has been widely used in scientific research due to its potential applications in various fields. It has been studied for its potential use as a chiral building block in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals. Additionally, it has been used as a ligand in catalytic asymmetric reactions, as well as a reagent in the synthesis of natural products.
Eigenschaften
IUPAC Name |
tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO2/c1-16(2,3)19-15(18)14-10-7-11-17(14)12-13-8-5-4-6-9-13/h13-14H,4-12H2,1-3H3/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSHLMFXCWLZHK-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN1CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCCN1CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-tert-butyl-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B2938651.png)

![N-[1-[(4-Chlorophenyl)amino]-2-(4-methylphenyl)-2-2-furancarboxamide](/img/structure/B2938653.png)
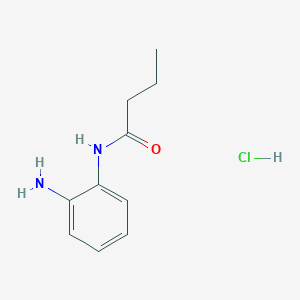
amine hydrochloride](/img/structure/B2938656.png)
![(E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B2938657.png)

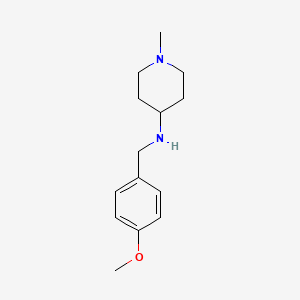
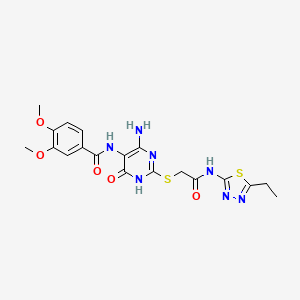
![N-cyclohexyl-2-(2,5-dimethylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2938665.png)
![(1R,5S)-3-methylene-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2938667.png)
